molecular formula C11H11BrN2O2 B8237411 3-((3-Bromophenyl)amino)piperidine-2,6-dione

3-((3-Bromophenyl)amino)piperidine-2,6-dione

Cat. No.: B8237411
M. Wt: 283.12 g/mol
InChI Key: UYXSDKSKVXJSSS-UHFFFAOYSA-N
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Description

3-((3-Bromophenyl)amino)piperidine-2,6-dione is a compound that belongs to the class of piperidine derivatives It is characterized by the presence of a bromophenyl group attached to an amino group, which is further connected to a piperidine-2,6-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Bromophenyl)amino)piperidine-2,6-dione typically involves the reaction of 3-bromoaniline with piperidine-2,6-dione under specific conditions. One common method includes:

    Starting Materials: 3-bromoaniline and piperidine-2,6-dione.

    Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like hydrochloric acid.

    Procedure: The mixture is heated under reflux conditions for several hours to ensure complete reaction. After the reaction is complete, the product is isolated by filtration and purified using recrystallization techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-((3-Bromophenyl)amino)piperidine-2,6-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

3-((3-Bromophenyl)amino)piperidine-2,6-dione has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials.

    Biological Studies: It is used in studies related to enzyme inhibition and protein interactions, providing insights into biological pathways and mechanisms.

    Industrial Applications: The compound is also investigated for its potential use in industrial processes, such as catalysis and chemical synthesis.

Mechanism of Action

The mechanism of action of 3-((3-Bromophenyl)amino)piperidine-2,6-dione involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The piperidine-2,6-dione structure allows the compound to fit into specific binding sites, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    3-((3-Aminophenyl)amino)piperidine-2,6-dione: Similar structure but with an amino group instead of a bromine atom.

    3-(4-Bromophenyl)piperidine-2,6-dione: Similar structure but with the bromine atom in a different position.

    3-(3-Bromophenyl)piperidine-2,6-dione: Lacks the amino group, making it less versatile in reactions.

Uniqueness

3-((3-Bromophenyl)amino)piperidine-2,6-dione is unique due to the presence of both the bromophenyl and amino groups, which provide a combination of reactivity and binding affinity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.

Properties

IUPAC Name

3-(3-bromoanilino)piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2/c12-7-2-1-3-8(6-7)13-9-4-5-10(15)14-11(9)16/h1-3,6,9,13H,4-5H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYXSDKSKVXJSSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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